molecular formula C18H25N3S B14516076 N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide CAS No. 63410-11-7

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide

Katalognummer: B14516076
CAS-Nummer: 63410-11-7
Molekulargewicht: 315.5 g/mol
InChI-Schlüssel: LRXWQHXYUFPMEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide is an organic compound with a complex structure that includes butyl, amino, cyano, phenyl, and thioamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of butylamine with a cyano-substituted phenylprop-2-enethioamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The butyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Butylamine: A simpler amine with similar butyl and amino groups.

    Phenylprop-2-enethioamide: Shares the phenyl and thioamide groups.

    Cyano-substituted compounds: Compounds with cyano groups that exhibit similar reactivity.

Uniqueness

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

63410-11-7

Molekularformel

C18H25N3S

Molekulargewicht

315.5 g/mol

IUPAC-Name

N-butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide

InChI

InChI=1S/C18H25N3S/c1-3-5-12-20-17(15-10-8-7-9-11-15)16(14-19)18(22)21-13-6-4-2/h7-11,20H,3-6,12-13H2,1-2H3,(H,21,22)

InChI-Schlüssel

LRXWQHXYUFPMEQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=C(C#N)C(=S)NCCCC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.